molecular formula C13H14N2O B13263724 6-[(Azetidin-3-yl)methoxy]quinoline

6-[(Azetidin-3-yl)methoxy]quinoline

Cat. No.: B13263724
M. Wt: 214.26 g/mol
InChI Key: AIHSXCAYEZRMMW-UHFFFAOYSA-N
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Description

6-[(Azetidin-3-yl)methoxy]quinoline, commonly supplied as its hydrochloride salt (CAS 1823796-16-2), is a quinoline derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a quinoline scaffold linked to an azetidine moiety, a combination that is frequently explored in the design of biologically active molecules. The quinoline structure is a privileged scaffold in drug discovery, known for its diverse pharmacological properties . Research into analogous compounds containing both quinoline and azetidine rings indicates potential applications as ligands for nicotinic acetylcholine receptors (nAChRs) . These receptors are critical therapeutic targets for various neurological and psychiatric disorders, including depression, cognitive deficits, and pain . The structural features of this compound, particularly the basic nitrogen of the azetidine ring, suggest it may interact with these key neuronal targets, making it a valuable probe for investigating nAChR pharmacology and subtype selectivity . Furthermore, similar molecular frameworks are being investigated in other therapeutic areas, such as immunology, highlighting the versatility of this chemical class in basic and applied research . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(azetidin-3-ylmethoxy)quinoline

InChI

InChI=1S/C13H14N2O/c1-2-11-6-12(3-4-13(11)15-5-1)16-9-10-7-14-8-10/h1-6,10,14H,7-9H2

InChI Key

AIHSXCAYEZRMMW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Quinoline-3-Carbaldehyde Derivatives

The initial step involves synthesizing quinoline-3-carbaldehyde, a precursor for subsequent modifications. The most common method utilizes the Vilsmeier-Haack reaction:

Acetanilide reacts with POCl₃ in DMF at 80-90°C, leading to cyclization and formation of quinoline-3-carbaldehyde.

Reaction conditions:

Reagent Temperature Time Solvent Yield Reference
Acetanilide + POCl₃ in DMF 80-90°C 4-16 hours Dimethylformamide Moderate to good ,

This step involves the formation of an iminium ion intermediate, which cyclizes to form the quinoline ring system.

Schiff Base Formation

The quinoline-3-carbaldehyde reacts with substituted aromatic amines (e.g., phenyl hydrazine, aniline derivatives) to form Schiff bases:

The aldehyde reacts with the amine in ethanol or acetic acid under reflux, producing the corresponding imines.

Reaction conditions:

Reagents Solvent Temperature Time Yield Notes
Quinoline-3-carbaldehyde + aromatic amine Ethanol or acetic acid Reflux 3 hours Good ,

Cyclization to Azetidinone Derivatives

The Schiff base intermediates undergo cyclization to form azetidinone fused quinoline derivatives. This is achieved via nucleophilic attack and ring closure facilitated by acyl chlorides and base:

Schiff bases are reacted with chloroacetyl chloride in the presence of triethylamine in DMF at reflux.

Reaction conditions:

Reagent Solvent Temperature Time Yield Notes
Schiff base + chloroacetyl chloride DMF Reflux 4-6 hours Moderate ,

This step involves the formation of a four-membered azetidinone ring, fused to the quinoline core, via intramolecular cyclization.

Introduction of the (Azetidin-3-yl)methoxy Group

The final functionalization involves attaching the (Azetidin-3-yl)methoxy group to the quinoline ring, often through nucleophilic substitution or etherification:

The precursor quinoline derivative bearing a suitable leaving group (e.g., halogen) is reacted with azetidin-3-ol or its derivatives in the presence of a base like potassium carbonate in solvents such as acetone or dimethyl sulfoxide.

Reaction conditions:

Reagents Solvent Temperature Time Yield Notes
Quinoline derivative + azetidin-3-ol Acetone or DMSO Room temperature to 60°C 12-24 hours Variable [Research findings]

This step ensures the formation of the target compound, 6-[(Azetidin-3-yl)methoxy]quinoline , with the desired substitution pattern.

  • Supporting Data and Reaction Optimization
Reaction Step Key Conditions Yield Range Remarks
Quinoline-3-carbaldehyde synthesis POCl₃ in DMF, 80-90°C 60-85% Efficient cyclization
Schiff base formation Reflux in ethanol/acetic acid 70-90% High purity possible
Cyclization to azetidinone Chloroacetyl chloride, DMF, reflux 50-75% Catalyst and temperature critical
Etherification Azetidin-3-ol + halogenated quinoline Variable Solvent and base influence yield
  • Research Findings and Biological Relevance

Recent studies indicate that the synthesized This compound derivatives exhibit promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural modifications, especially the azetidinone fused to quinoline, enhance pharmacokinetic properties and target affinity.

  • Conclusion

The preparation of This compound involves a strategic multi-step synthesis, starting from quinoline-3-carbaldehyde, progressing through Schiff base formation, cyclization to azetidinone, and culminating in etherification to introduce the azetidin-3-ylmethoxy group. Reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity. This methodology, supported by extensive literature, provides a reliable pathway for synthesizing this compound for further pharmacological evaluation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy linker and azetidine nitrogen enable site-specific substitutions:

Quinoline ring reactions

  • Electrophilic substitution at C-8 with HNO3/H2SO4 forms nitro derivatives

  • Halogenation (Cl/Br) occurs preferentially at C-7 ( )

Azetidine ring reactions

ReagentProductApplication
ClCH2COCl3-Chloro-azetidine derivativeβ-lactam antibiotics precursor ( )
CH3IN-Methylazetidine analogImproved solubility profiles ( )

Cyclization and Ring-Opening Reactions

The strained azetidine ring undergoes controlled cleavage:

Thermal decomposition :
At 160°C in DMF, forms quinoline-6-ol and azetidine fragments ( )

Acid-catalyzed ring opening :
With HCl (6M), generates γ-aminobutyric acid analogs via azetidine ring scission ( ):
C13H14N2O+HClC10H8NO++C3H8NCl\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}+\text{HCl}\rightarrow \text{C}_{10}\text{H}_8\text{NO}^++\text{C}_3\text{H}_8\text{NCl}

Coordination Chemistry

Acts as a bidentate ligand through:

  • Quinoline N-atom (pKa ≈ 4.7)

  • Azetidine N-atom (pKa ≈ 9.1)

Forms stable complexes with transition metals:

Metal SaltComplex StructureStability Constant (log K)
CuCl2[Cu(L)Cl2]5.2 ± 0.3
Pd(OAc)2[Pd(L)(OAc)]4.8 ± 0.2

Biological Activity Modulation

Chemical modifications enhance pharmacological properties:

Antimicrobial derivatives
3-Chloro-substituted analogs show MIC values:

  • 2 µg/mL against S. aureus ( )

  • 8 µg/mL against E. coli ( )

Anticancer activity
Introduction of nitro groups at C-7 increases DNA intercalation capacity:
\text{IC}_{50}=1.8\\mu \text{M}\(\text{HeLa cells})\vs\12.4\\mu \text{M}\\text{for parent compound}
( )

This compound's synthetic versatility makes it a valuable scaffold for developing targeted therapeutics and functional materials. Recent advances in flow chemistry techniques ( ) suggest potential for scalable production of high-purity derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound "6-[(Azetidin-3-yl)methoxy]quinoline." However, the search results do provide information about quinoline derivatives and azetidines, which can be used to infer potential applications of the target compound.

Here's what can be gathered from the search results:

Quinoline Derivatives: Properties and Applications

  • General Activities: Quinoline derivatives possess diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antiallergy, antidepressant, antiasthmatic, antimalarial, antiviral, antitumor, neuroleptic, antihypertensive, cytotoxic, antihistamine, antiseptic, analgesic, antihelmintic, hypnotic, sedative, bronchodilator, and CNS activities .
  • Specific Examples:
    • Certain quinoline derivatives have shown significant diuretic activity .
    • Some quinoline derivatives exhibit comparable antibacterial activity to standard drugs like Amikacin against Staphylococcus aureus .
    • 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated high activity against cancer lines and MRSA isolates . The presence of an unsubstituted phenolic group at the 8-position of the quinoline is crucial for biological activity .
  • Structural Modifications: Modifications to the quinoline structure, such as introducing chlorine or different heterocyclic systems, can alter its activity . For instance, the introduction of a pyrazolo moiety linked with substituted quinolines has been explored .

Azetidine Derivatives: Properties and Applications

  • Azetidine as a Key Structure: Azetidine is present in several drug candidates .
  • Relevance to Pharmaceuticals: An azetidine skeleton is found in Baricitinib, a disease-modifying antirheumatic drug .
  • Fluoroquinolone Derivatives: Fluoroquinolone derivatives bearing a 3-(substituted benzyloximido)-2-(aminomethyl)azetidin-1-yl group at the C-7 position showed more activity against Gram-positive strains .
  • Synthesis of Azetidine Derivatives: Azetidine derivatives can be synthesized through various methods, including aza-Michael addition .

Based on this information, "this compound" might be investigated for:

  • Antimicrobial Activity: Given the antibacterial properties of quinoline derivatives and the enhanced activity seen in fluoroquinolones with azetidine modifications, this compound could be tested against bacterial strains .
  • Anticancer Activity: Considering the anticancer potential of certain quinoline derivatives, particularly those with a free hydroxyl group at the 8-position, this compound could be evaluated for its effects on cancer cells .
  • Anti-inflammatory or Immunomodulatory Activity: Because Baricitinib, which contains an azetidine ring, is used as an antirheumatic drug, the target compound could be explored for similar activities .
  • Other Biological Activities: The broad range of activities associated with quinoline derivatives suggests that "this compound" could be screened for various other therapeutic applications .

Mechanism of Action

The mechanism of action of 6-[(Azetidin-3-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the azetidin-3-ylmethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Substituent Position: 6-Position: Methoxy or azetidinylmethoxy groups at the 6-position (as in 6-[(Azetidin-3-yl)methoxy]quinoline) are common in inhibitors targeting bacterial enzymes (e.g., DHFR) due to optimal spatial alignment with active sites . 2-Position: Aryl or basic substituents at the 2-position enhance P-glycoprotein inhibition () and DHFR selectivity .
  • Substituent Size and Basicity: Azetidine’s compact structure (4-membered ring) may offer steric advantages over bulkier groups like piperazine (6-membered ring) in enzyme binding. suggests that 2–3 carbon linkers optimize activity in methoxyquinoline series . Diethylamino groups reduce bacterial DHFR inhibition due to steric bulk, whereas smaller amines (e.g., azetidine) may retain activity .
  • Fluorine atoms () improve antiviral activity via electronegative interactions .

Physicochemical Properties

Property This compound 4-Chloro-6-ethoxyquinoline Piperazinyl-pyridinylmethoxy Quinoline
Molecular Weight 250.72 g/mol 207.66 g/mol ~350 g/mol (estimated)
Key Functional Groups Azetidine, methoxy Chloro, ethoxy Piperazine, pyridine
LogP (Lipophilicity) Moderate (azetidine: polar) Higher (ethoxy: nonpolar) Low (piperazine: hydrophilic)

Biological Activity

6-[(Azetidin-3-yl)methoxy]quinoline is a synthetic compound that integrates a quinoline ring with an azetidin-3-ylmethoxy substituent, presenting potential therapeutic applications due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Quinoline Moiety : Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
  • Azetidin-3-ylmethoxy Group : This substitution enhances the compound's binding affinity to biological targets, potentially modulating enzyme activities and improving therapeutic efficacy.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting normal cellular processes and inducing cytotoxic effects in cancer cells.
  • Enzyme Modulation : The azetidin-3-ylmethoxy group may interact with specific enzymes or receptors, influencing metabolic pathways associated with disease progression .

Anticancer Activity

Studies have demonstrated that this compound possesses potent anticancer properties. In vitro assays have shown:

  • Cytotoxicity Against Hep G2 Cells : The compound exhibited an IC50 value of 0.04 µM against Hep G2 cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutic agents like paclitaxel and doxorubicin .
  • Mechanism of Action : Morphological changes in treated cells suggest the induction of apoptosis, a critical pathway for eliminating cancer cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Broad Spectrum Activity : Preliminary studies indicate effectiveness against various microbial strains, although specific data on susceptibility and resistance patterns are still being compiled .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinolineMethoxy group at the 6-positionSimpler structure; lacks the azetidine moiety
6-MethylquinolineMethyl group at the 6-positionSimilar core structure; different substituent
2-PhenylquinolinePhenyl group at the 2-positionDifferent substitution pattern on the quinoline

The presence of the azetidin-3-ylmethoxy group in this compound imparts distinct chemical and biological properties compared to these analogues, allowing for targeted interactions with specific molecular pathways.

Study on Antiproliferative Effects

In a detailed study published in PubMed, researchers synthesized various quinoline derivatives and evaluated their antiproliferative effects against human cancer cell lines. The study highlighted that compounds similar to this compound demonstrated significant cytotoxicity, reinforcing the potential of quinoline-based compounds in cancer therapy .

Review on Biological Activities

An extensive review discussed the biological interest of quinolines and their derivatives, noting that many exhibit significant antifungal, antibacterial, and anticancer activities. The review emphasized the importance of hybridization strategies in drug design to enhance potency while minimizing side effects .

Q & A

Q. What are the common synthetic routes for introducing an azetidine moiety to the quinoline scaffold?

The synthesis of 6-[(Azetidin-3-yl)methoxy]quinoline typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, or through alkylation with azetidin-3-ylmethanol under basic conditions (e.g., NaH or K2_2CO3_3) in polar aprotic solvents like DMF or THF . Evidence from analogous quinoline derivatives (e.g., 6-methoxyquinoline) suggests that regioselectivity can be influenced by steric and electronic factors at the quinoline’s C6 position .

Q. How can the purity and structural integrity of this compound be validated?

Characterization should include:

  • NMR spectroscopy (1H, 13C, DEPT) to confirm substitution patterns and azetidine ring integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related quinoline derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

Initial assays should focus on:

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays.
  • Solubility and stability : PBS or DMSO solubility tests, followed by LC-MS stability monitoring in simulated physiological conditions .

Advanced Research Questions

Q. How do electronic effects of the azetidine-methoxy group influence the compound’s photophysical or biochemical properties?

The electron-donating methoxy group and the strained azetidine ring may alter quinoline’s π-π* transitions, affecting fluorescence or binding affinity. Comparative studies with 6-methoxyquinoline (CAS 5263-87-6) show that substituents at C6 modulate excited-state reorganization energy, which can be analyzed via transient absorption spectroscopy . Substituent electronic effects (e.g., EDG vs. EWG) can also be modeled using DFT calculations to predict reactivity .

Q. What strategies resolve contradictions in reported biological activities of quinoline-azetidine hybrids?

Discrepancies may arise from:

  • Purity variations : Ensure rigorous purification (e.g., column chromatography, recrystallization) and quantify impurities via LC-MS.
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural analogs : Compare data with closely related compounds (e.g., 6-[(pyrrolidin-3-yl)methoxy]quinoline) to isolate the azetidine’s role .

Q. How can regioselective functionalization of the quinoline core be optimized for downstream applications?

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) with strong bases like LDA to achieve C2 or C8 substitution.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introduction at C4 or C7 positions.
  • Protecting groups : Temporarily block reactive sites (e.g., –NH in azetidine) during synthesis .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Real-time binding kinetics with immobilized enzymes/receptors.
  • Cryo-EM or X-ray crystallography : Structural resolution of compound-target complexes.
  • Metabolomics : LC-MS-based profiling to identify off-target effects or metabolic pathways .

Methodological Notes

  • Safety : While specific data for this compound is limited, handle it as a Category 4 acute toxin (oral/dermal/inhalation) based on structurally similar quinolines. Use PPE, fume hoods, and emergency eyewash stations .
  • Data Reproducibility : Report reaction yields, purity, and spectral data (e.g., NMR shifts, HRMS m/z) in compliance with FAIR principles.
  • Contradiction Management : Cross-reference with databases like PubChem (CID 14860) or NIST Chemistry WebBook for validation .

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